5-chloro-2-[4-(fluoromethyl)piperidine-1-carbonyl]-1H-indole
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Overview
Description
5-chloro-2-[4-(fluoromethyl)piperidine-1-carbonyl]-1H-indole is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[4-(fluoromethyl)piperidine-1-carbonyl]-1H-indole typically involves multiple steps, starting from commercially available precursors. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-[4-(fluoromethyl)piperidine-1-carbonyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: Halogen atoms like chlorine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
5-chloro-2-[4-(fluoromethyl)piperidine-1-carbonyl]-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-chloro-2-[4-(fluoromethyl)piperidine-1-carbonyl]-1H-indole involves its interaction with specific molecular targets. The indole core can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. The piperidine and fluoromethyl groups may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-chloro-1H-indole-2-carboxamide: Shares the indole core but lacks the piperidine and fluoromethyl groups.
4-(fluoromethyl)piperidine-1-carbonyl-1H-indole: Similar structure but different substitution pattern.
Uniqueness
5-chloro-2-[4-(fluoromethyl)piperidine-1-carbonyl]-1H-indole is unique due to the combination of its indole core with the piperidine and fluoromethyl groups. This unique structure may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
Molecular Formula |
C15H16ClFN2O |
---|---|
Molecular Weight |
294.75 g/mol |
IUPAC Name |
(5-chloro-1H-indol-2-yl)-[4-(fluoromethyl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C15H16ClFN2O/c16-12-1-2-13-11(7-12)8-14(18-13)15(20)19-5-3-10(9-17)4-6-19/h1-2,7-8,10,18H,3-6,9H2 |
InChI Key |
YLJINMMALWSFMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CF)C(=O)C2=CC3=C(N2)C=CC(=C3)Cl |
Origin of Product |
United States |
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